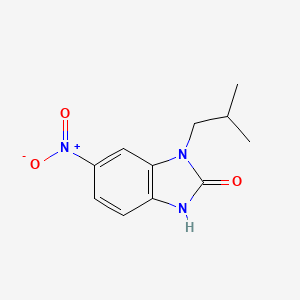
1-(2-Methylpropyl)-6-nitro-1,3-dihydro-2H-benzimidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylpropyl)-6-nitro-1,3-dihydro-2H-benzimidazol-2-one is an organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylpropyl)-6-nitro-1,3-dihydro-2H-benzimidazol-2-one typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Nitration: The benzimidazole core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Alkylation: The final step involves the alkylation of the benzimidazole nitrogen with 2-methylpropyl halide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Methylpropyl)-6-nitro-1,3-dihydro-2H-benzimidazol-2-one undergoes several types of chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The benzimidazole ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nitric acid.
Major Products Formed
Reduction: 1-(2-Methylpropyl)-6-amino-1,3-dihydro-2H-benzimidazol-2-one.
Substitution: Various halogenated or nitrated derivatives of the benzimidazole ring.
Oxidation: Oxidized derivatives with additional functional groups.
Aplicaciones Científicas De Investigación
1-(2-Methylpropyl)-6-nitro-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Methylpropyl)-6-nitro-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzimidazole core can bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylpropyl-1H-benzimidazole: Lacks the nitro group, resulting in different chemical and biological properties.
6-Nitro-1H-benzimidazole: Lacks the 2-methylpropyl substituent, affecting its solubility and reactivity.
1-(2-Methylpropyl)-1H-benzimidazole:
Uniqueness
1-(2-Methylpropyl)-6-nitro-1,3-dihydro-2H-benzimidazol-2-one is unique due to the presence of both the nitro group and the 2-methylpropyl substituent. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse biological activities, making it a valuable compound for research and development.
Propiedades
Número CAS |
923014-41-9 |
|---|---|
Fórmula molecular |
C11H13N3O3 |
Peso molecular |
235.24 g/mol |
Nombre IUPAC |
3-(2-methylpropyl)-5-nitro-1H-benzimidazol-2-one |
InChI |
InChI=1S/C11H13N3O3/c1-7(2)6-13-10-5-8(14(16)17)3-4-9(10)12-11(13)15/h3-5,7H,6H2,1-2H3,(H,12,15) |
Clave InChI |
MUJAUGDYMQMNOT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1C2=C(C=CC(=C2)[N+](=O)[O-])NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


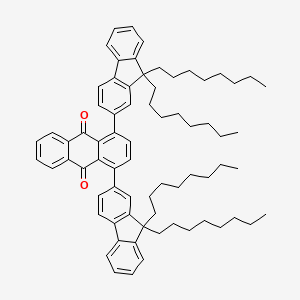
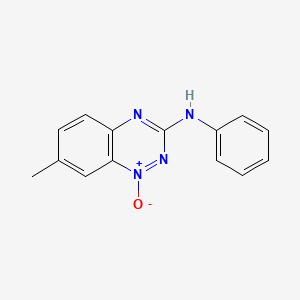
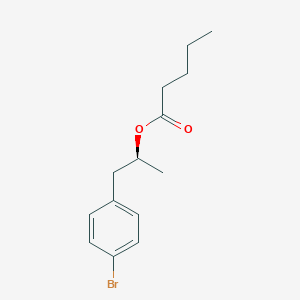
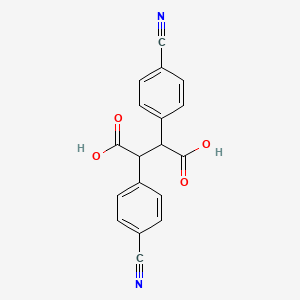
![1,5-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14193737.png)
![6,13-Bis[(4-pentylphenyl)ethynyl]pentacene](/img/structure/B14193742.png)
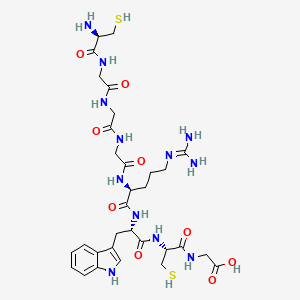
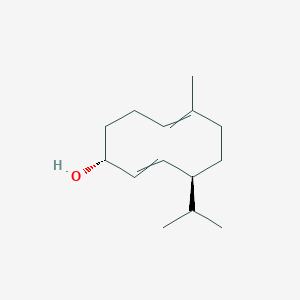
![N-[(2S,3R)-1,3-dihydroxynonan-2-yl]-3-methylbutanamide](/img/structure/B14193762.png)
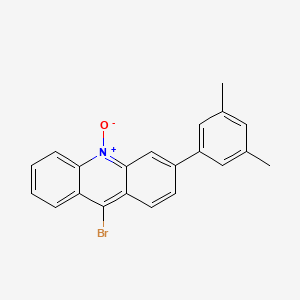
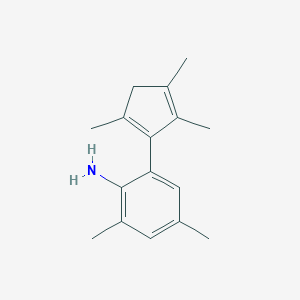
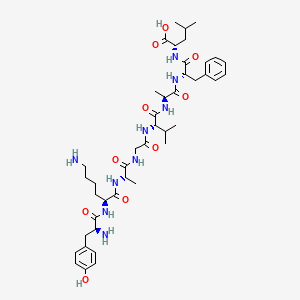
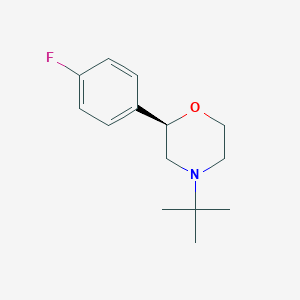
![2-[1-(Cyclopropylmethyl)-5-(3-methylphenyl)-1H-indol-3-yl]acetamide](/img/structure/B14193804.png)
